molecular formula C6H3F5N2O2 B1429885 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1408069-28-2

5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1429885
CAS No.: 1408069-28-2
M. Wt: 230.09 g/mol
InChI Key: OEISKAOFWXITBU-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it an interesting subject for research due to the unique properties imparted by these fluorine-containing groups. These properties include increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds, which are valuable in pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the introduction of difluoromethyl and trifluoromethyl groups into a pyrazole ring. One common method is the radical difluoromethylation and trifluoromethylation of pyrazole precursors. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions, facilitated by initiators like azobisisobutyronitrile (AIBN) and light or heat sources .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of fluorinated reagents in large-scale production requires careful handling and optimization to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds with only one type of fluorinated group .

Properties

IUPAC Name

5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O2/c7-4(8)2-1(5(14)15)3(13-12-2)6(9,10)11/h4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEISKAOFWXITBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)(F)F)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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